The compound can be classified as a fluorinated phenol derivative. It is synthesized from 2,4-difluorophenyl compounds and fluorinated phenols, making it a valuable building block in organic synthesis. Its molecular formula is , indicating the presence of three fluorine atoms, one hydroxyl group, and a biphenyl structure.
The synthesis of 5-(2,4-Difluorophenyl)-2-fluorophenol typically involves several key methods:
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)O
HTAHGUILNPFAEI-UHFFFAOYSA-N
5-(2,4-Difluorophenyl)-2-fluorophenol can participate in various chemical reactions:
The mechanism of action for 5-(2,4-Difluorophenyl)-2-fluorophenol is largely influenced by its structure:
5-(2,4-Difluorophenyl)-2-fluorophenol has several scientific applications:
This compound exemplifies the importance of fluorinated compounds in modern chemistry, particularly in enhancing biological activity and material performance. Its diverse applications make it a subject of ongoing research in various scientific fields.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: